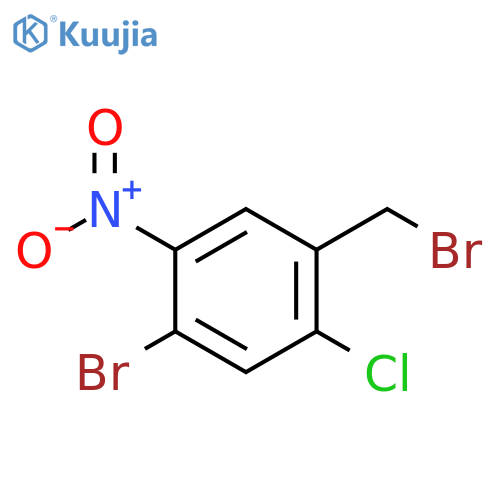

Cas no 1379367-19-7 (Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro-)

1379367-19-7 structure

商品名:Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro-

CAS番号:1379367-19-7

MF:C7H4Br2ClNO2

メガワット:329.373159408569

CID:5150265

Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro-

-

- インチ: 1S/C7H4Br2ClNO2/c8-3-4-1-7(11(12)13)5(9)2-6(4)10/h1-2H,3H2

- InChIKey: CUKRPPRKCHQKMF-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=CC(Cl)=C(CBr)C=C1[N+]([O-])=O

Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR72096-5g |

4-Bromo-2-chloro-5-nitrobenzyl bromide |

1379367-19-7 | 5g |

£1197.00 | 2025-02-20 | ||

| Apollo Scientific | OR72096-1g |

4-Bromo-2-chloro-5-nitrobenzyl bromide |

1379367-19-7 | 1g |

£399.00 | 2025-02-20 | ||

| abcr | AB598121-1g |

4-Bromo-2-chloro-5-nitrobenzyl bromide; . |

1379367-19-7 | 1g |

€787.60 | 2024-07-19 |

Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro- 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1379367-19-7 (Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro-) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1379367-19-7)Benzene, 1-bromo-4-(bromomethyl)-5-chloro-2-nitro-

清らかである:99%

はかる:1g

価格 ($):467